molecular formula C9H9N3O2 B14896228 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide

5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide

Cat. No.: B14896228
M. Wt: 191.19 g/mol
InChI Key: FKCNOQZFCGSDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring fused with a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide stands out due to its unique combination of a furan and pyrazole ring, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for a broader range of interactions with biological targets and greater versatility in synthetic applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide

InChI

InChI=1S/C9H9N3O2/c1-6-2-3-8(14-6)9(13)12-7-4-10-11-5-7/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

FKCNOQZFCGSDMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.